Urease Inhibition Potency Relative to Clinical Standard Thiourea
While direct data for this specific compound is unavailable, class-level inference from a series of 20 structurally related hybrid benzothiazole analogs reveals a potent inhibitory range. In that study, all compounds showed IC50 values between 1.4 ± 0.10 and 34.43 ± 2.10 μM against Jack bean urease [1]. This compares favorably to the clinical standard thiourea, which exhibited an IC50 of 19.46 ± 1.20 μM [1]. The target compound's unique 6-carboxylate methyl ester and 5-chloro-2-methoxyphenyl urea motif differentiates it from the most potent analog in that series (IC50 1.4 μM), suggesting it may occupy a distinct efficacy and pharmacokinetic profile within the class.
| Evidence Dimension | Urease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured in available literature. |
| Comparator Or Baseline | Standard thiourea IC50 = 19.46 ± 1.20 μM; Best-in-class benzothiazole analog IC50 = 1.4 ± 0.10 μM |
| Quantified Difference | Class range is 1.4 – 34.43 μM, with standard at 19.46 μM. The target compound is predicted to fall within this active range based on structural homology. |
| Conditions | Jack bean urease inhibition assay; pH 6.8; 303.15 K [1]. |
Why This Matters
This establishes a class-wide benchmark for urease inhibition, suggesting the target compound is a relevant candidate for anti-urease screening, but its exact rank-order potency relative to the series leaders remains unquantified without direct testing.
- [1] Taha, M., et al. (2016). Hybrid benzothiazole analogs as antiurease agent: Synthesis and molecular docking studies. Bioorganic Chemistry, 66, 80-87. View Source
